1,2-dibromo-4-ethynylbenzene
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Overview
Description
1,2-Dibromo-4-ethynylbenzene is an organic compound with the molecular formula C₈H₄Br₂. It is a derivative of benzene, where two bromine atoms are attached to the first and second carbon atoms, and an ethynyl group is attached to the fourth carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibromo-4-ethynylbenzene can be synthesized through a multi-step process involving the bromination of ethynylbenzene. The typical synthetic route includes:
Bromination of Ethynylbenzene: Ethynylbenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr₃) to introduce bromine atoms at the ortho positions relative to the ethynyl group.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Continuous Bromination: A continuous flow reactor is used to brominate ethynylbenzene, ensuring consistent product quality and yield.
Automated Purification: Industrial-scale purification techniques, such as large-scale chromatography or distillation, are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-4-ethynylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Sonogashira coupling, to form more complex molecules.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the ethynyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Sonogashira Coupling: Palladium catalysts (Pd(PPh₃)₄) and copper iodide (CuI) are used in the presence of a base like triethylamine (Et₃N).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
Substitution Products: Various substituted benzene derivatives.
Coupling Products: Complex aromatic compounds with extended conjugation.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alkanes or alkenes.
Scientific Research Applications
1,2-Dibromo-4-ethynylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 1,2-dibromo-4-ethynylbenzene involves its reactivity towards various chemical species. The bromine atoms act as electrophilic sites, making the compound susceptible to nucleophilic attack. The ethynyl group can participate in π-π interactions and coupling reactions, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions employed.
Comparison with Similar Compounds
1,2-Dibromo-4-ethynylbenzene can be compared with other similar compounds, such as:
1,2-Dibromobenzene: Lacks the ethynyl group, making it less reactive in coupling reactions.
1,4-Dibromo-2-ethynylbenzene: Has bromine atoms at the para positions, leading to different reactivity and steric effects.
1,2-Dibromo-4-methylbenzene: Contains a methyl group instead of an ethynyl group, affecting its electronic properties and reactivity.
The uniqueness of this compound lies in the presence of both bromine atoms and an ethynyl group, providing a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
512197-86-3 |
---|---|
Molecular Formula |
C8H4Br2 |
Molecular Weight |
259.9 |
Purity |
95 |
Origin of Product |
United States |
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